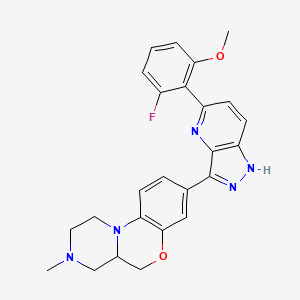

Hpk1-IN-12

Description

Structure

3D Structure

Properties

Molecular Formula |

C25H24FN5O2 |

|---|---|

Molecular Weight |

445.5 g/mol |

IUPAC Name |

8-[5-(2-fluoro-6-methoxyphenyl)-1H-pyrazolo[4,3-b]pyridin-3-yl]-3-methyl-2,4,4a,5-tetrahydro-1H-pyrazino[2,1-c][1,4]benzoxazine |

InChI |

InChI=1S/C25H24FN5O2/c1-30-10-11-31-16(13-30)14-33-22-12-15(6-9-20(22)31)24-25-19(28-29-24)8-7-18(27-25)23-17(26)4-3-5-21(23)32-2/h3-9,12,16H,10-11,13-14H2,1-2H3,(H,28,29) |

InChI Key |

NLKWQMRUBJQGPF-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN2C(C1)COC3=C2C=CC(=C3)C4=NNC5=C4N=C(C=C5)C6=C(C=CC=C6F)OC |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of HPK1 Inhibitors in T-Cells

Disclaimer: The specific inhibitor "Hpk1-IN-12" is not described in the currently available scientific literature. This guide details the well-established mechanism of action for potent and selective small-molecule Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors based on extensive preclinical research. The described mechanisms are foundational to the target class and would be the expected mode of action for any novel HPK1 inhibitor.

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1] It functions as a critical intracellular negative regulator of immune cell signaling, particularly in T-lymphocytes.[2][3] Upon T-cell receptor (TCR) engagement, HPK1 is activated and initiates a negative feedback loop that dampens T-cell activation, proliferation, and effector functions.[3] This role in restraining the immune response makes HPK1 a compelling therapeutic target in immuno-oncology. By inhibiting HPK1, the aim is to remove this intrinsic brake on T-cells, thereby enhancing their ability to recognize and eliminate tumor cells.[3][4]

The Role of HPK1 in T-Cell Signaling: A Negative Feedback Loop

T-cell activation is initiated by the engagement of the TCR with a specific antigen presented by an antigen-presenting cell (APC). This event triggers a signaling cascade involving numerous kinases and adaptor proteins. HPK1 is a key component of this pathway, where it acts to attenuate the signal.

The sequence of events is as follows:

-

TCR Activation and Signalosome Formation: Upon antigen recognition, HPK1 is recruited to the TCR signaling complex, often referred to as the signalosome, through interactions with adaptor proteins like SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa).[4][5]

-

HPK1 Phosphorylation of SLP-76: Once activated, HPK1 phosphorylates the adaptor protein SLP-76 at a specific serine residue, Ser376.[1][2][5]

-

Recruitment of 14-3-3 Proteins: The phosphorylation of SLP-76 at Ser376 creates a binding site for 14-3-3 proteins, which are negative regulators.[1][2][5]

-

Signalosome Disassembly and Degradation: The binding of the 14-3-3 complex to SLP-76 leads to the destabilization of the TCR signalosome.[1][5] This event impedes downstream signaling and can lead to the ubiquitination and subsequent proteasomal degradation of SLP-76.[5]

-

Attenuation of T-Cell Response: By disrupting the signalosome, HPK1 effectively shuts down downstream pathways, including the phosphorylation of Phospholipase C gamma 1 (PLCγ1) and Extracellular signal-regulated kinase (ERK), which are essential for T-cell activation, cytokine production, and proliferation.[5]

Mechanism of Action of HPK1 Inhibition

Small molecule inhibitors of HPK1 are designed to bind to the ATP-binding pocket of the kinase domain, preventing HPK1 from phosphorylating its substrates. This targeted inhibition disrupts the negative feedback loop and potentiates the T-cell response.

-

Blocking SLP-76 Phosphorylation: By occupying the active site of HPK1, an inhibitor prevents the phosphorylation of SLP-76 at Ser376. This is the primary and most direct mechanism of action.

-

Sustained Signalosome Integrity: Without pSLP-76(Ser376), 14-3-3 proteins are not recruited, and the TCR signalosome remains stable and active.

-

Enhanced Downstream Signaling: The sustained signaling results in robust and prolonged activation of downstream pathways, including PLCγ1 and ERK.[5]

-

Augmented T-Cell Function: Consequently, T-cells exhibit enhanced activation, proliferation, and increased production of key effector cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[6][7] This heightened state of activity improves the T-cell's ability to mount an effective anti-tumor response.

Overcoming T-Cell Exhaustion and TME-Mediated Suppression

Beyond augmenting the initial T-cell activation, HPK1 inhibition also addresses two major hurdles in cancer immunotherapy: T-cell exhaustion and suppression by the tumor microenvironment (TME).

-

Reversing T-Cell Exhaustion: Chronic antigen exposure in the TME leads to T-cell exhaustion, a state of dysfunction characterized by reduced effector function. HPK1 has been identified as a key regulator of this process. Pharmacological inhibition of HPK1 can reinvigorate exhausted CD8+ T-cells and restore their cytotoxic capabilities.

-

Counteracting TME Immunosuppression: The TME contains various immunosuppressive factors, such as Prostaglandin E2 (PGE2) and adenosine. These molecules can activate the intracellular cAMP-dependent protein kinase A (PKA) pathway, which in turn robustly activates HPK1.[2] This provides an alternative, TCR-independent mechanism for HPK1 to suppress T-cell function. HPK1 inhibitors have been shown to make T-cells resistant to the suppressive effects of PGE2 and adenosine, restoring their function even within an inhibitory TME.[2][7]

Quantitative Efficacy of HPK1 Inhibitors

The potency and efficacy of various preclinical HPK1 inhibitors have been quantified in cellular assays. These data demonstrate the direct relationship between inhibiting the HPK1 pathway and enhancing T-cell function.

Table 1: Potency of Preclinical HPK1 Inhibitors

| Compound Name/Reference | Assay Type | Target/Endpoint | Potency (IC₅₀ / EC₅₀) | Source |

|---|---|---|---|---|

| Compound K | HPK1 Kinase Assay | HPK1 Inhibition | IC₅₀ = 1.9 nM | [4] |

| Compound K | Jurkat T-cell IL-2 Assay | IL-2 Secretion | EC₅₀ = 30 nM | [4] |

| Gilead HPK1 Inhibitor | HPK1 Kinase Assay | HPK1 Inhibition | Sub-nanomolar IC₅₀ | N/A |

| Arvinas ARV-6723 | PROTAC Degrader | HPK1 Degradation | >90% degradation after single dose |[8] |

Table 2: Functional Effects of HPK1 Inhibition on T-Cells

| Compound/Condition | Cell Type | Effect Measured | Result | Source |

|---|---|---|---|---|

| HPK1 Inhibition | Human T-cells | Cytokine Secretion | Dose-dependent increase in IL-2, IFN-γ, TNF-α | [7] |

| HPK1 Knockout | CD8+ T-cells | Resistance to Suppression | Significant resistance to adenosine, PGE₂, and TGF-β | [7] |

| Compound K | Engineered T-cells | Tumor Lytic Activity | Markedly enhanced NY-ESO-1-specific tumor killing | [4] |

| HPK1 Inhibition | T-cells in TME conditions | T-cell Activation | Restored activation to unsuppressed levels |[7] |

Key Experimental Protocols

The mechanism of action of HPK1 inhibitors has been elucidated through a series of key in vitro and ex vivo experiments.

1. In Vitro T-Cell Activation and Cytokine Release Assay

-

Objective: To determine if HPK1 inhibition enhances T-cell activation and cytokine production upon TCR stimulation.

-

Methodology:

-

Cell Isolation: Peripheral Blood Mononuclear Cells (PBMCs) are isolated from healthy human donors. CD4+ and CD8+ T-cells are then purified using negative selection magnetic beads.[2]

-

Stimulation: Purified T-cells are plated and stimulated with anti-CD3/CD28 antibodies, which mimic the primary and co-stimulatory signals of TCR engagement.[2]

-

Treatment: Cells are co-treated with a dose range of the HPK1 inhibitor (e.g., this compound) or a vehicle control (DMSO).

-

Incubation: Cells are incubated for 24 to 72 hours.

-

Analysis: The culture supernatant is collected, and the concentration of secreted cytokines (IL-2, IFN-γ) is quantified using methods like Cytometric Bead Array (CBA) or ELISA.

-

2. Phospho-SLP76 Flow Cytometry Assay

-

Objective: To directly measure the inhibition of HPK1's kinase activity in T-cells.

-

Methodology:

-

Cell Preparation: Human PBMCs or purified T-cells are pre-treated with the HPK1 inhibitor for a defined period (e.g., 24 hours).[5]

-

Stimulation: Cells are stimulated with an anti-CD3 antibody (e.g., OKT3) for a short duration (e.g., 5-15 minutes) to activate the TCR pathway.[5]

-

Fixation and Permeabilization: Cells are immediately fixed to preserve the phosphorylation state of proteins and then permeabilized to allow antibodies to enter the cell.

-

Staining: Cells are stained with a fluorescently-labeled antibody specific for phosphorylated SLP-76 (Ser376).

-

Analysis: The level of pSLP-76 is quantified on a per-cell basis using a flow cytometer. A reduction in the fluorescent signal in inhibitor-treated cells compared to control indicates target engagement.

-

Conclusion

HPK1 is a pivotal negative regulator within T-cells, acting as an intrinsic checkpoint that limits the duration and intensity of the anti-tumor immune response. The mechanism of action for HPK1 inhibitors like this compound is centered on blocking the phosphorylation of the adaptor protein SLP-76, thereby preventing the disassembly of the TCR signalosome. This leads to enhanced and sustained T-cell activation, proliferation, and effector cytokine production. Furthermore, HPK1 inhibition confers resistance to immunosuppressive signals within the tumor microenvironment and has the potential to reverse T-cell exhaustion. These multifaceted effects position HPK1 inhibitors as a promising class of therapeutics in oncology, with strong rationale for use both as monotherapy and in combination with other immunotherapies, such as PD-1 checkpoint blockade.

References

- 1. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are HPK1 inhibitors and how do they work? [synapse.patsnap.com]

- 4. jitc.bmj.com [jitc.bmj.com]

- 5. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]

- 6. HPK1 Influences Regulatory T Cell Functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Arvinas Reports Third Quarter 2025 Financial Results and Provides Corporate Update - BioSpace [biospace.com]

Hpk1-IN-12: A Technical Guide for Immuno-Oncology Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), has emerged as a critical negative regulator of immune cell activation, positioning it as a promising therapeutic target in immuno-oncology.[1][2] HPK1 is predominantly expressed in hematopoietic cells and plays a key role in dampening T-cell receptor (TCR) and B-cell receptor (BCR) signaling pathways.[2][3] Inhibition of HPK1 has been shown to enhance T-cell proliferation, increase the production of pro-inflammatory cytokines, and promote anti-tumor immunity.[4][5] This technical guide focuses on Hpk1-IN-12, a potent inhibitor of HPK1, and its application as a research tool in the field of immuno-oncology. While detailed experimental data for this compound is primarily contained within patent literature, this guide provides comprehensive information on its properties, the relevant signaling pathways, and detailed experimental protocols for its characterization, drawing upon established methodologies for HPK1 inhibitors.

This compound is identified as a potent inhibitor of HPK1.[6][7] It is referenced as compound 85 in patent WO2021213317A1.[6][7]

Chemical Properties of this compound:

| Property | Value |

| Chemical Formula | C25H24FN5O2 |

| Molecular Weight | 445.49 |

| CAS Number | 2734168-51-3 |

Mechanism of Action and Signaling Pathway

HPK1 functions as a negative feedback regulator within the T-cell receptor (TCR) signaling cascade. Upon TCR activation, HPK1 is recruited to the signalosome where it becomes activated.[2][8] Activated HPK1 then phosphorylates the adaptor protein SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa) at the serine 376 residue.[9][10][11] This phosphorylation event leads to the recruitment of 14-3-3 proteins, resulting in the ubiquitination and subsequent proteasomal degradation of SLP-76.[12] The degradation of SLP-76 disrupts the formation of a stable signaling complex, thereby attenuating downstream signals that are crucial for T-cell activation, proliferation, and cytokine production.[8]

This compound, by inhibiting the kinase activity of HPK1, prevents the phosphorylation of SLP-76.[13] This action preserves the integrity of the TCR signaling complex, leading to a more robust and sustained T-cell response.[13] The expected downstream effects of this compound treatment include enhanced T-cell activation, increased proliferation, and elevated secretion of key anti-tumor cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[12]

Quantitative Data (Representative HPK1 Inhibitors)

While specific quantitative data for this compound is not extensively available in the public domain, the following table summarizes typical potencies and cellular activities of other well-characterized small molecule HPK1 inhibitors to provide a comparative context.

| Compound | HPK1 IC50 (nM) | Cellular pSLP-76 IC50 (nM) | T-Cell IL-2 EC50 (nM) | Reference |

| Compound [I] | 0.2 | 3 | 1.5 | |

| Compound 17 | - | 32 | 12 | [11] |

| Compound 22 | - | 78 | 19 | [11] |

| XHS | 2.6 | - | - | |

| XHV | 89 | - | - | |

| DS21150768 | - | - | - |

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize HPK1 inhibitors like this compound.

HPK1 Kinase Activity Assay (In Vitro)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of HPK1. A common method is the ADP-Glo™ Kinase Assay.

Materials:

-

Recombinant human HPK1 enzyme

-

Myelin Basic Protein (MBP) as a substrate

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

This compound (or other test compounds) dissolved in DMSO

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 384-well plate, add 1 µL of the diluted compound or DMSO (as a control).

-

Add 2 µL of HPK1 enzyme solution to each well.

-

Add 2 µL of a mixture of MBP substrate and ATP to initiate the kinase reaction.

-

Incubate the plate at room temperature for 60 minutes.

-

Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Phosphorylation of SLP-76 (pSLP-76) Assay

This assay determines the ability of the inhibitor to block HPK1 activity within a cellular context by measuring the phosphorylation of its direct substrate, SLP-76.

Materials:

-

Human T-cell line (e.g., Jurkat) or primary human T-cells

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Anti-CD3/anti-CD28 antibodies for T-cell stimulation

-

This compound (or other test compounds)

-

Fixation and permeabilization buffers (e.g., BD Cytofix/Cytoperm™)

-

Fluorochrome-conjugated anti-pSLP-76 (Ser376) antibody

-

Flow cytometer

Procedure:

-

Culture Jurkat cells or primary T-cells to the desired density.

-

Pre-incubate the cells with various concentrations of this compound or DMSO for 1-2 hours.

-

Stimulate the T-cells with anti-CD3/anti-CD28 antibodies for a short period (e.g., 15-30 minutes).

-

Fix and permeabilize the cells according to the manufacturer's protocol.

-

Stain the cells with the anti-pSLP-76 antibody.

-

Analyze the samples using a flow cytometer to measure the mean fluorescence intensity (MFI) of pSLP-76 staining.

-

Calculate the IC50 value based on the reduction in MFI with increasing inhibitor concentrations.

T-Cell Cytokine Production Assay

This functional assay measures the downstream consequence of HPK1 inhibition, which is the enhancement of cytokine production by activated T-cells.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells

-

Cell culture medium

-

Anti-CD3/anti-CD28 antibodies or other T-cell stimuli

-

This compound (or other test compounds)

-

ELISA or Luminex-based cytokine detection kits (for IL-2, IFN-γ, etc.)

Procedure:

-

Isolate PBMCs or T-cells from healthy donor blood.

-

Plate the cells in a 96-well plate and pre-incubate with serial dilutions of this compound for 1-2 hours.

-

Stimulate the cells with anti-CD3/anti-CD28 antibodies.

-

Incubate the cells for 24-72 hours.

-

Collect the cell culture supernatant.

-

Measure the concentration of cytokines (e.g., IL-2, IFN-γ) in the supernatant using ELISA or a multiplex bead array.

-

Plot the cytokine concentration against the inhibitor concentration to determine the EC50 (effective concentration for 50% of maximal response).

In Vivo Tumor Model Studies

These studies assess the anti-tumor efficacy of the HPK1 inhibitor in a living organism, often in combination with other immunotherapies like anti-PD-1 antibodies.

Materials:

-

Syngeneic mouse tumor models (e.g., MC38 colorectal cancer model in C57BL/6 mice)

-

This compound formulated for oral or intraperitoneal administration

-

Anti-PD-1 antibody

-

Calipers for tumor measurement

Procedure:

-

Implant tumor cells subcutaneously into the flank of the mice.

-

Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle, this compound alone, anti-PD-1 alone, combination).

-

Administer this compound and the anti-PD-1 antibody according to the desired dosing schedule.

-

Measure tumor volume with calipers every 2-3 days.

-

Monitor the body weight and overall health of the mice.

-

At the end of the study, tumors and lymphoid organs can be harvested for further analysis (e.g., immune cell infiltration, cytokine levels).

-

Plot the tumor growth curves for each treatment group to evaluate anti-tumor efficacy.

Conclusion

This compound represents a valuable research tool for investigating the role of HPK1 in immuno-oncology. As a potent inhibitor, it allows for the elucidation of the downstream consequences of blocking this key negative regulator of T-cell activation. The experimental protocols detailed in this guide provide a robust framework for characterizing the biochemical and cellular activity of this compound, as well as for evaluating its in vivo anti-tumor efficacy. Further research utilizing this compound and similar compounds will continue to shed light on the therapeutic potential of targeting HPK1 to enhance anti-tumor immunity, both as a monotherapy and in combination with existing immunotherapies.

References

- 1. researchgate.net [researchgate.net]

- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 3. Theoretical Studies on Selectivity of HPK1/JAK1 Inhibitors by Molecular Dynamics Simulations and Free Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Insilico Medicine divulges novel HPK1 inhibitor with robust antitumor activity | BioWorld [bioworld.com]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. Highly potent, orally active novel small-molecule HPK1 inhibitor DS21150768 induces anti-tumor responses in multiple syngeneic tumor mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. WO2021213317A1 - Hpk1æå¶ååå ¶å¶å¤æ¹æ³åç¨é - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. WO2023001794A1 - Substituted pyrazine-2-carboxamides as hpk1 inhibitors for the treatment of cancer - Google Patents [patents.google.com]

- 10. Novel selective HPK1 inhibitors for cancer treatment disclosed | BioWorld [bioworld.com]

- 11. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 12. Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biofeng.com [biofeng.com]

Investigating the Effects of Hpk1-IN-12 on Cytokine Production: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of Hematopoietic Progenitor Kinase 1 (HPK1) in regulating cytokine production and the effects of its inhibition by small molecules, with a focus on the potent inhibitor Hpk1-IN-12. This document details the underlying signaling pathways, experimental methodologies for assessing cytokine modulation, and a summary of expected quantitative outcomes based on studies of potent HPK1 inhibitors.

Introduction to HPK1 and Its Role in T-Cell Activation

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1] It functions as a critical negative regulator of T-cell receptor (TCR) signaling, thereby dampening T-cell activation and proliferation.[1][2] Upon TCR engagement, HPK1 is activated and subsequently phosphorylates the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76).[1][3] This phosphorylation event marks SLP-76 for ubiquitination and proteasomal degradation, leading to the disassembly of the TCR signaling complex and attenuation of downstream signals required for cytokine production.[1][3]

Given its role as an intracellular immune checkpoint, inhibition of HPK1 presents a promising therapeutic strategy to enhance anti-tumor immunity.[4] Pharmacological inhibition of HPK1 has been shown to restore and amplify T-cell effector functions, including the robust production of pro-inflammatory cytokines.[4]

This compound: A Potent HPK1 Inhibitor

This compound is a potent small molecule inhibitor of HPK1. While specific public data on this compound's effect on a wide range of cytokines is emerging, studies on other potent HPK1 inhibitors, such as "Compound 1," demonstrate that pharmacological inhibition of HPK1 leads to a dose-dependent increase in the secretion of key pro-inflammatory cytokines by T cells.[2][5]

Data Presentation: Effects of HPK1 Inhibition on Cytokine Production

The following tables summarize the expected quantitative effects of potent HPK1 inhibitors on cytokine production in various human immune cell populations based on published studies. These data are representative of the effects observed with compounds of similar potency to this compound.

Table 1: Effect of a Potent HPK1 Inhibitor on Cytokine Production in Activated Human CD8+ T Cells

| Cytokine | Treatment Condition | Fold Increase vs. Vehicle Control | Reference |

| IL-2 | HPK1 Inhibitor (1 µM) | Significant, dose-dependent increase | [2] |

| IFN-γ | HPK1 Inhibitor (1 µM) | Significant, dose-dependent increase | [2] |

| TNF-α | HPK1 Inhibitor (1 µM) | Significant, dose-dependent increase | [2] |

Table 2: Reversal of Immunosuppression by a Potent HPK1 Inhibitor in Human T Cells

| Suppressive Agent | Cytokine Measured | Effect of HPK1 Inhibitor | Reference |

| Adenosine | IL-2, IFN-γ | Restored cytokine production to unsuppressed levels | [2] |

| PGE₂ | IL-2, IFN-γ | Restored cytokine production to unsuppressed levels | [2] |

| TGF-β | IL-2, IFN-γ | Restored cytokine production to unsuppressed levels | [2] |

Experimental Protocols

Detailed methodologies for key experiments to assess the impact of this compound on cytokine production are provided below.

In Vitro T-Cell Activation and Cytokine Production Assay

This protocol describes the stimulation of primary human T cells and the measurement of secreted cytokines.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

CD8+ T-Cell Isolation Kit

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Anti-human CD3 and anti-human CD28 antibodies (plate-bound or bead-conjugated)

-

This compound (dissolved in DMSO)

-

96-well cell culture plates

-

ELISA or Cytometric Bead Array (CBA) kits for IL-2, IFN-γ, and TNF-α

-

Phosphate Buffered Saline (PBS)

-

Dimethyl sulfoxide (DMSO) (vehicle control)

Procedure:

-

Isolate Human CD8+ T Cells: Isolate CD8+ T cells from healthy donor PBMCs using a negative selection immunomagnetic cell separation kit according to the manufacturer's instructions.

-

Cell Culture: Resuspend the isolated CD8+ T cells in complete RPMI-1640 medium at a concentration of 1 x 10⁶ cells/mL.

-

Plate Coating (for plate-bound antibody stimulation): Coat the wells of a 96-well plate with anti-human CD3 antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C. Wash the wells with PBS before adding cells.

-

Cell Seeding and Treatment:

-

Add 100 µL of the T-cell suspension to each well of the antibody-coated plate.

-

Add soluble anti-human CD28 antibody (e.g., 1-2 µg/mL) to each well.

-

Prepare serial dilutions of this compound in complete RPMI-1640 medium. Add the desired concentrations of this compound or DMSO (vehicle control) to the respective wells.

-

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 48-72 hours.

-

Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatants.

-

Cytokine Measurement: Quantify the concentrations of IL-2, IFN-γ, and TNF-α in the supernatants using ELISA or CBA kits according to the manufacturer's protocols.

Jurkat Cell IL-2 Secretion Assay

This protocol utilizes the Jurkat T-cell line, which produces IL-2 upon stimulation, as a model system.

Materials:

-

Jurkat T cells

-

RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

Phorbol 12-myristate 13-acetate (PMA) and Ionomycin, or anti-CD3/CD28 antibodies

-

This compound (dissolved in DMSO)

-

96-well cell culture plates

-

Human IL-2 ELISA kit

-

DMSO (vehicle control)

Procedure:

-

Cell Culture: Culture Jurkat cells in complete RPMI-1640 medium. Ensure cells are in the logarithmic growth phase before the experiment.

-

Cell Seeding: Seed Jurkat cells at a density of 1-2 x 10⁵ cells per well in a 96-well plate.

-

Treatment: Add serial dilutions of this compound or DMSO to the wells and pre-incubate for 1-2 hours.

-

Stimulation: Stimulate the cells by adding a combination of PMA (e.g., 50 ng/mL) and Ionomycin (e.g., 1 µM) or by using plate-bound anti-CD3 and soluble anti-CD28 antibodies.

-

Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

-

Supernatant Collection and Analysis: Collect the supernatants and measure the IL-2 concentration using an ELISA kit as described above.

Mandatory Visualizations

HPK1 Signaling Pathway in T-Cell Activation

Caption: HPK1 signaling pathway in T-cell activation and its inhibition by this compound.

Experimental Workflow for Cytokine Production Assay

Caption: Workflow for assessing this compound's effect on T-cell cytokine production.

Conclusion

Inhibition of HPK1 with small molecules like this compound represents a promising strategy in immuno-oncology. By blocking the negative regulatory function of HPK1, these inhibitors can significantly enhance T-cell activation and the production of key anti-tumor cytokines. The experimental protocols and expected outcomes detailed in this guide provide a solid foundation for researchers to investigate the immunomodulatory effects of this compound and other HPK1 inhibitors. Further studies are warranted to fully elucidate the therapeutic potential of this approach in various cancer models.

References

- 1. HPK1 citron homology domain regulates phosphorylation of SLP76 and modulates kinase domain interaction dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. academic.oup.com [academic.oup.com]

- 4. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]

Hpk1-IN-12 and Its Impact on Dendritic Cell Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (Hpk1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), has emerged as a critical negative regulator of immune responses.[1][2][3] Primarily expressed in hematopoietic cells, Hpk1 attenuates signaling downstream of the T cell receptor (TCR) and other immune receptors, thereby acting as an intracellular immune checkpoint.[3][4] Inhibition of Hpk1 is a promising strategy in immuno-oncology to enhance anti-tumor immunity.[4][5][6] Hpk1-IN-12 is identified as a potent inhibitor of Hpk1 and is under investigation for its potential in Hpk1-related disease research. While detailed studies on this compound's specific effects on dendritic cells (DCs) are emerging, the established role of Hpk1 as a negative regulator in these critical antigen-presenting cells (APCs) provides a strong rationale for its therapeutic potential.[1][2][3]

This technical guide will explore the impact of Hpk1 inhibition on dendritic cell activation, using data from well-characterized Hpk1 inhibitors as a proxy for the expected effects of this compound. We will provide an overview of the Hpk1 signaling pathway in DCs, summarize the quantitative effects of Hpk1 inhibition on DC activation markers and cytokine production, and present detailed experimental protocols for assessing these effects.

The Role of Hpk1 in Dendritic Cell Function

Dendritic cells are the most potent APCs, uniquely capable of priming naive T cells to initiate adaptive immune responses.[7][8] The maturation and activation of DCs are critical steps for an effective immune response, characterized by the upregulation of co-stimulatory molecules and the production of pro-inflammatory cytokines.

Studies using Hpk1-deficient (Hpk1-/-) mice have demonstrated that Hpk1 acts as a negative regulator of DC activation.[1][2] Bone marrow-derived dendritic cells (BMDCs) from Hpk1-/- mice, when matured, exhibit superior T cell stimulation capabilities both in vitro and in vivo.[1][2] This enhanced function is attributed to several key changes:

-

Increased expression of co-stimulatory molecules: Hpk1-/- BMDCs show higher levels of CD80 and CD86.[1]

-

Enhanced pro-inflammatory cytokine production: These cells produce greater amounts of IL-12, IL-1β, TNF-α, and IL-6.[1]

-

Improved antigen presentation: The upregulation of MHC class II (I-A(b) in mice) is also observed.[1]

-

Resistance to apoptosis: Hpk1-/- BMDCs are more resistant to activation-induced apoptosis, potentially prolonging their interaction with T cells.[1]

Pharmacological inhibition of Hpk1 with small molecules is expected to replicate these effects, thereby enhancing the ability of DCs to initiate robust anti-tumor immune responses.

Quantitative Impact of Hpk1 Inhibition on Dendritic Cell Activation

While specific quantitative data for this compound on dendritic cells is not yet widely published, studies with other potent and selective Hpk1 inhibitors, such as NDI-101150 and an unnamed tool compound, provide valuable insights into the expected outcomes. The following tables summarize the observed effects.

Table 1: Effect of Hpk1 Inhibition on Dendritic Cell Co-stimulatory Molecule Expression

| Hpk1 Inhibitor | Dendritic Cell Type | Treatment Conditions | Outcome | Reference |

| Hpk1 inhibitor (tool compound) | Human peripheral blood DCs (CD11c+ HLA-DR+) | 1 µM inhibitor +/- IFN-γ for 40 hours | Increased expression of CD80 and CD86 | [9] |

| NDI-101150 | Human monocyte-derived DCs | Not specified | Enhanced antigen presentation capacity | [10] |

Table 2: Effect of Hpk1 Inhibition on Dendritic Cell Cytokine Production

| Hpk1 Inhibitor | Dendritic Cell Type | Treatment Conditions | Cytokine Measured | Outcome | Reference |

| Hpk1 inhibitor (tool compound) | Human peripheral blood DCs | Matured with LPS and IFN-γ + 1 µM inhibitor for 40 hours | IL-1β | Statistically significant increase in secretion | [9] |

| Novel HPK1 inhibitors | Not specified | Following stimulation | TNF-α | Enhanced production | [6] |

Signaling Pathways and Experimental Workflows

Hpk1 Signaling in Dendritic Cells

Hpk1 is integrated into signaling cascades downstream of pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs). Upon activation (e.g., by LPS), subsequent signaling pathways can be modulated by Hpk1, leading to a dampening of the activation signals that promote the expression of co-stimulatory molecules and pro-inflammatory cytokines. Inhibition of Hpk1 is expected to remove this negative feedback, leading to a more robust DC activation.

Caption: Hpk1 negatively regulates TLR4-mediated DC activation pathways.

Experimental Workflow for Assessing this compound Impact

The following diagram outlines a typical workflow for evaluating the effect of an Hpk1 inhibitor on the activation of bone marrow-derived dendritic cells.

Caption: A typical workflow for evaluating Hpk1 inhibitors on DC activation.

Experimental Protocols

Protocol 1: Generation and Culture of Mouse Bone Marrow-Derived Dendritic Cells (BMDCs)

This protocol describes the generation of immature DCs from mouse bone marrow, which can then be used for activation assays.[11][12][13]

Materials:

-

Complete RPMI-1640 medium: RPMI-1640 supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol.

-

Recombinant murine Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF).

-

ACK lysis buffer (for red blood cell lysis).

-

Sterile dissection tools, syringes (5 mL), needles (25G), and cell strainers (70 µm).

-

6-well or 100 mm non-tissue culture treated plates.

Procedure:

-

Euthanize a 6-8 week old mouse (e.g., C57BL/6) according to approved institutional guidelines.

-

Sterilize the mouse by spraying with 70% ethanol. Harvest femurs and tibias and place them in a petri dish containing sterile PBS on ice.

-

In a sterile biosafety cabinet, remove all muscle tissue from the bones.

-

Cut the ends of the bones and flush the marrow out using a 25G needle and a syringe filled with complete RPMI-1640 medium into a 50 mL conical tube.

-

Create a single-cell suspension by gently pipetting up and down. Pass the suspension through a 70 µm cell strainer.

-

Centrifuge the cells at 300 x g for 5-7 minutes at 4°C. Discard the supernatant.

-

Resuspend the cell pellet in 1 mL of ACK lysis buffer and incubate for 1-2 minutes at room temperature to lyse red blood cells.

-

Add 10 mL of complete RPMI-1640 to stop the lysis. Centrifuge again at 300 x g for 5-7 minutes.

-

Resuspend the cell pellet in complete RPMI-1640 and perform a cell count using a hemocytometer and trypan blue.

-

Seed the cells at a density of 1 x 10^6 cells/mL in non-tissue culture treated plates in complete RPMI-1640 supplemented with 20 ng/mL of murine GM-CSF.

-

On Day 3, add an equal volume of fresh complete RPMI-1640 with 20 ng/mL GM-CSF to each plate.

-

On Day 6, gently remove half of the media and replace it with the same volume of fresh complete RPMI-1640 with 20 ng/mL GM-CSF.

-

On Day 8-10, immature, non-adherent DCs can be harvested for experiments.

Protocol 2: Flow Cytometry Analysis of DC Activation Markers

This protocol details the staining of BMDCs to analyze the surface expression of activation markers CD80 and CD86.[7][14][15]

Materials:

-

FACS Buffer: PBS with 2% FBS and 0.05% sodium azide.

-

Fc Block (e.g., anti-mouse CD16/32 antibody).

-

Fluorochrome-conjugated antibodies:

-

Anti-mouse CD11c (DC marker)

-

Anti-mouse CD80

-

Anti-mouse CD86

-

Isotype control antibodies corresponding to each primary antibody.

-

-

Fixation buffer (e.g., 1% paraformaldehyde in PBS).

-

96-well V-bottom plate or FACS tubes.

Procedure:

-

Harvest immature BMDCs from culture and seed them in a 24-well plate at 1 x 10^6 cells/mL.

-

Pre-treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 1-2 hours.

-

Stimulate the cells with an optimal concentration of LPS (e.g., 100 ng/mL) for 18-24 hours at 37°C. Include an unstimulated control.

-

After incubation, harvest the cells and transfer approximately 1 x 10^6 cells per condition to a 96-well V-bottom plate or FACS tubes.

-

Wash the cells once with 200 µL of cold FACS buffer and centrifuge at 300 x g for 5 minutes. Discard the supernatant.

-

Resuspend the cell pellet in 50 µL of FACS buffer containing Fc Block and incubate for 10-15 minutes on ice to prevent non-specific antibody binding.

-

Without washing, add the pre-titrated amounts of fluorochrome-conjugated antibodies for CD11c, CD80, and CD86. Also, prepare wells with isotype control antibodies.

-

Incubate for 30 minutes on ice in the dark.

-

Wash the cells twice with 200 µL of cold FACS buffer.

-

Resuspend the cells in 200 µL of FACS buffer. If not analyzing immediately, resuspend in fixation buffer.

-

Acquire data on a flow cytometer. Gate on the CD11c-positive population and analyze the expression levels (Mean Fluorescence Intensity or % positive) of CD80 and CD86.

Protocol 3: ELISA for IL-12p70 Quantification

This protocol outlines the measurement of IL-12p70 in the supernatant of cultured BMDCs using a sandwich ELISA kit.[16][17][18][19]

Materials:

-

Human or Mouse IL-12p70 ELISA Kit (e.g., from R&D Systems, Thermo Fisher, or RayBiotech).

-

Cell culture supernatants collected from the experiment described in Protocol 2, Step 4.

-

Microplate reader capable of measuring absorbance at 450 nm.

Procedure:

-

Follow the specific instructions provided with the commercial ELISA kit. A general procedure is outlined below.

-

Prepare all reagents, standards, and samples as instructed in the kit manual. The standards are typically reconstituted and then serially diluted to create a standard curve.

-

Add the appropriate volume (e.g., 100 µL) of standards, controls, and cell culture supernatants to the wells of the antibody-pre-coated microplate.

-

Incubate the plate for the recommended time (e.g., 2.5 hours at room temperature).

-

Wash the wells several times with the provided wash buffer to remove unbound substances.

-

Add the biotin-conjugated detection antibody to each well and incubate (e.g., 1 hour at room temperature).

-

Wash the wells again to remove unbound detection antibody.

-

Add the streptavidin-HRP conjugate to each well and incubate (e.g., 45 minutes at room temperature).

-

Wash the wells to remove unbound enzyme conjugate.

-

Add the TMB substrate solution to each well. A color will develop in proportion to the amount of IL-12p70 bound. Incubate in the dark (e.g., 30 minutes at room temperature).

-

Add the stop solution to each well to terminate the reaction. The color will typically change from blue to yellow.

-

Read the absorbance of each well at 450 nm within 30 minutes of adding the stop solution.

-

Calculate the concentration of IL-12p70 in the samples by plotting a standard curve (absorbance vs. concentration of standards) and interpolating the sample absorbance values.

Conclusion

The inhibition of Hpk1 represents a compelling strategy for augmenting the function of dendritic cells and thereby enhancing T cell-mediated immunity. While direct data on this compound's impact on DCs is still forthcoming, evidence from genetic knockout studies and other small molecule inhibitors strongly suggests that this compound will promote DC activation. This will likely manifest as increased expression of co-stimulatory molecules like CD80 and CD86, and elevated production of key pro-inflammatory cytokines such as IL-12 and TNF-α. The experimental protocols provided in this guide offer a robust framework for researchers to investigate these effects and further elucidate the therapeutic potential of this compound in immuno-oncology and other areas where enhanced immune activation is desired.

References

- 1. Hematopoietic progenitor kinase 1 is a negative regulator of dendritic cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] Hematopoietic Progenitor Kinase 1 Is a Negative Regulator of Dendritic Cell Activation | Semantic Scholar [semanticscholar.org]

- 3. HPK1 as a novel target for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Dendritic Cell Analysis with Flow Cytometry | KCAS Bio [kcasbio.com]

- 8. Dendritic Cell Activation Prevents MHC Class II Ubiquitination and Promotes MHC Class II Survival Regardless of the Activation Stimulus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. arcusbio.com [arcusbio.com]

- 10. jitc.bmj.com [jitc.bmj.com]

- 11. Economical and Efficient Protocol for Isolating and Culturing Bone Marrow-derived Dendritic Cells from Mice [jove.com]

- 12. Generation of Bone Marrow Derived Murine Dendritic Cells for Use in 2-photon Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 2.3. Generating Bone Marrow-Derived Dendritic Cell Cultures [bio-protocol.org]

- 14. Dendritic Cells and Flow Cytometry - Immunology [protocol-online.org]

- 15. CD80 and CD86 knockdown in dendritic cells regulates Th1/Th2 cytokine production in asthmatic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. medixbiochemica.com [medixbiochemica.com]

- 17. stemcell.com [stemcell.com]

- 18. tools.thermofisher.com [tools.thermofisher.com]

- 19. raybiotech.com [raybiotech.com]

Hpk1-IN-12 for Studying Hematopoietic Cell Signaling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available quantitative data and detailed, specific experimental protocols for Hpk1-IN-12 are limited. This guide summarizes the known mechanism of Hematopoietic Progenitor Kinase 1 (HPK1) and its inhibitors, using data from potent and selective HPK1 inhibitors as representative examples to illustrate the principles and methodologies for studying hematopoietic cell signaling.

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1] It functions as a critical negative regulator of adaptive immunity, particularly in T-cell and B-cell signaling pathways.[1][2] Upon T-cell receptor (TCR) engagement, HPK1 is activated and serves as an intracellular immune checkpoint, dampening the strength and duration of the activation signal.[2][3] This negative feedback is a key mechanism for maintaining immune homeostasis and preventing excessive immune responses.[3] However, in the context of oncology, this braking mechanism can be exploited by tumors to evade immune destruction.

The inhibition of HPK1 has emerged as a promising therapeutic strategy in immuno-oncology. By blocking HPK1's kinase activity, small molecule inhibitors can remove this intrinsic brake on T-cells, leading to enhanced activation, proliferation, cytokine production, and ultimately, a more robust anti-tumor immune response.[2][4] this compound is identified as a potent inhibitor of HPK1, with potential for research in HPK1-related diseases. This guide provides a technical overview of the HPK1 signaling pathway, methods for characterizing inhibitors like this compound, and a summary of the quantitative data from representative compounds.

HPK1 Signaling Pathway and Mechanism of Inhibition

Upon TCR stimulation, HPK1 is recruited to the signalosome, a complex of signaling proteins.[3] Activated HPK1 then phosphorylates the adaptor protein SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa) at serine 376.[5][6][7] This phosphorylation event creates a binding site for 14-3-3 proteins.[5][6] The recruitment of 14-3-3 to the SLP-76 signalosome leads to the destabilization of the complex and subsequent ubiquitination and proteasomal degradation of SLP-76.[3][7] This action effectively terminates the downstream signaling cascade that leads to T-cell activation, including the phosphorylation of PLCγ1 and Erk, and calcium flux.[5][8]

HPK1 inhibitors are ATP-competitive small molecules that bind to the kinase domain of HPK1, preventing the phosphorylation of its downstream substrates, most notably SLP-76.[7] By inhibiting HPK1, these compounds prevent the negative feedback loop, resulting in sustained TCR signaling, enhanced T-cell activation, and increased effector functions.[2]

Quantitative Data for Representative HPK1 Inhibitors

As specific biochemical and cellular potency data for this compound are not widely published, this table summarizes data from other well-characterized, potent, and selective HPK1 inhibitors to provide a benchmark for researchers.

| Compound Name/Reference | Assay Type | Target | IC50 / EC50 | Notes |

| CFI-402411 | Biochemical Kinase Assay | HPK1 | 4.0 ± 1.3 nM | Orally available small molecule inhibitor that has entered clinical trials. |

| Compound K (CompK) | Biochemical Kinase Assay | HPK1 | 2.6 nM | Potent and selective inhibitor used in preclinical studies. |

| Compound from Vara et al. | TR-FRET Biochemical Assay | HPK1 | 0.061 nM | Example of a highly potent diaminopyrimidine carboxamide inhibitor. |

| HPK1-IN-2 | Biochemical Kinase Assay | HPK1 | < 0.05 µM | Also shows activity against Lck and Flt3 kinases. |

| HPK1-IN-2 | Cellular Assay (pSLP-76) | HPK1 | 0.3 - 1 µM | Measured in anti-CD3 stimulated Jurkat E6.1 cells. |

| Sunitinib (Sutent) | Biochemical Kinase Assay | HPK1 | 15 nM | A multi-kinase inhibitor with off-target effects. |

Experimental Protocols

The following are generalized protocols for key experiments used to characterize HPK1 inhibitors. Researchers should optimize these protocols for their specific experimental systems.

Biochemical HPK1 Kinase Assay (ADP-Glo™ Format)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Materials:

-

Recombinant human HPK1 enzyme

-

Myelin Basic Protein (MBP) as a generic substrate

-

ATP

-

HPK1 Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

-

Test inhibitor (e.g., this compound) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96-well or 384-well plates

Procedure:

-

Prepare serial dilutions of the test inhibitor in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

-

Add 5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of the assay plate.

-

Add 10 µL of a solution containing the HPK1 enzyme and MBP substrate (prepared in kinase assay buffer) to each well.

-

Initiate the kinase reaction by adding 10 µL of ATP solution (prepared in kinase assay buffer) to each well.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the kinase reaction and measure ADP formation by following the ADP-Glo™ manufacturer's protocol:

-

Add 25 µL of ADP-Glo™ Reagent to each well.

-

Incubate at room temperature for 40 minutes to deplete unused ATP.

-

Add 50 µL of Kinase Detection Reagent to each well.

-

Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.

-

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.

Cellular Phospho-SLP-76 (Ser376) Inhibition Assay

This assay measures the ability of an inhibitor to block the direct downstream target of HPK1 in a cellular context.

Materials:

-

Human T-cell line (e.g., Jurkat E6.1) or primary human peripheral blood mononuclear cells (PBMCs)

-

RPMI-1640 medium + 10% FBS

-

Anti-CD3 antibody (e.g., OKT3)

-

Test inhibitor (e.g., this compound)

-

Fixation/Permeabilization buffers (e.g., BD Cytofix/Cytoperm™)

-

Phospho-specific antibody against pSLP-76 (Ser376) conjugated to a fluorophore

-

Flow cytometer

Procedure:

-

Culture Jurkat cells or PBMCs to the appropriate density.

-

Pre-incubate the cells with various concentrations of the test inhibitor or DMSO control for 1-2 hours.

-

Stimulate the cells by adding soluble or plate-bound anti-CD3 antibody for a predetermined time (e.g., 10-30 minutes).

-

Immediately stop the stimulation by fixing the cells with a fixation buffer.

-

Permeabilize the cells using a permeabilization buffer.

-

Stain the cells with the fluorescently labeled anti-pSLP-76 (Ser376) antibody.

-

Wash the cells and acquire data on a flow cytometer.

-

Analyze the median fluorescence intensity (MFI) of the pSLP-76 signal in the treated versus control samples.

-

Calculate the percent inhibition and determine the EC50 value.

T-Cell Activation and Cytokine Production Assay

This functional assay assesses the downstream consequence of HPK1 inhibition, which is the enhancement of T-cell activation and cytokine production.

Materials:

-

Purified human CD4+ or CD8+ T-cells

-

RPMI-1640 medium + 10% FBS + IL-2 (for T-cell culture)

-

Plate-bound anti-CD3 and soluble anti-CD28 antibodies

-

Test inhibitor (e.g., this compound)

-

ELISA or CBA (Cytometric Bead Array) kit for detecting cytokines (e.g., IL-2, IFN-γ)

-

Cell proliferation dye (e.g., CFSE) for proliferation assays

Procedure:

-

Isolate primary T-cells from healthy donor PBMCs.

-

Plate the T-cells in wells pre-coated with anti-CD3 antibody.

-

Add soluble anti-CD28 antibody and various concentrations of the test inhibitor or DMSO control to the wells.

-

Culture the cells for 48-72 hours.

-

For Cytokine Measurement: Collect the cell culture supernatant. Measure the concentration of IL-2 or IFN-γ using an ELISA or CBA kit according to the manufacturer's instructions.

-

For Proliferation Measurement: If cells were pre-labeled with CFSE, harvest the cells, and analyze the dilution of the CFSE dye by flow cytometry as a measure of cell division.

-

Plot the cytokine concentration or proliferation index against the inhibitor concentration to determine the EC50 for T-cell activation enhancement.

Mandatory Visualizations

Conclusion

HPK1 is a well-validated, intracellular immune checkpoint that negatively regulates T-cell function. The development of potent and selective inhibitors, such as this compound and others, provides powerful tools for both basic research into hematopoietic cell signaling and as potential therapeutics in immuno-oncology. The experimental framework provided in this guide outlines the key assays required to characterize the biochemical potency, cellular activity, and functional consequences of inhibiting HPK1. By removing a key brake on T-cell activation, HPK1 inhibitors hold the promise of enhancing anti-tumor immunity and improving patient outcomes.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]

- 4. jitc.bmj.com [jitc.bmj.com]

- 5. Hematopoietic progenitor kinase 1 negatively regulates T cell receptor signaling and T cell-mediated immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A novel pathway down-modulating T cell activation involves HPK-1–dependent recruitment of 14-3-3 proteins on SLP-76 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation | PLOS One [journals.plos.org]

- 8. researchgate.net [researchgate.net]

Navigating Preclinical Development of HPK1 Inhibitors: A Technical Guide Based on Representative Mouse Model Studies

While specific preliminary in vivo data for Hpk1-IN-12 is not publicly available, this guide provides a comprehensive overview of the typical preclinical evaluation of Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors in mouse models, drawing upon methodologies and data from published studies on similar tool compounds. This document is intended for researchers, scientists, and drug development professionals to illustrate the standard practices and data presentation in this field.

Core Concept: HPK1 Inhibition for Cancer Immunotherapy

Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase predominantly expressed in hematopoietic cells, acts as a negative regulator of T-cell receptor (TCR) signaling. Inhibition of HPK1 is a promising strategy in immuno-oncology to enhance anti-tumor immunity. Small molecule inhibitors of HPK1 are being developed to block its kinase activity, thereby augmenting T-cell activation, proliferation, and cytokine production, which can lead to improved tumor control.

Quantitative Data Summary

The following tables summarize representative quantitative data for a hypothetical, yet typical, orally bioavailable HPK1 inhibitor, compiled from various public sources on similar molecules.

Table 1: In Vitro Potency and Selectivity

| Parameter | Value | Notes |

| HPK1 IC50 | 0.5 - 10 nM | Potency against the primary target kinase. |

| pSLP-76 IC50 (Jurkat T cells) | 10 - 100 nM | Cellular target engagement, measuring inhibition of the downstream substrate. |

| IL-2 Production EC50 (PBMCs) | 20 - 200 nM | Functional cellular outcome, indicating enhanced T-cell activation. |

| Kinase Selectivity | >1000-fold vs. other MAP4K family members | Demonstrates specificity for the intended target. |

Table 2: Mouse Pharmacokinetics (Single Oral Dose)

| Parameter | C57BL/6 Mice | Notes |

| Dose (mg/kg) | 10 | Representative oral dose for pharmacokinetic profiling. |

| Cmax (ng/mL) | 1500 - 2000 | Peak plasma concentration. |

| Tmax (h) | 1 - 2 | Time to reach peak plasma concentration. |

| AUClast (h*ng/mL) | 5000 - 7000 | Total drug exposure over the measured time period. |

| Half-life (t1/2) (h) | 2 - 4 | Time for plasma concentration to reduce by half. |

| Oral Bioavailability (%) | 30 - 50 | Fraction of the oral dose that reaches systemic circulation. |

Table 3: In Vivo Efficacy in Syngeneic Mouse Models

| Tumor Model | Treatment | Dosing Schedule | Tumor Growth Inhibition (TGI) (%) | Notes |

| CT26 (Colon Carcinoma) | Vehicle | Daily | 0 | Control group. |

| HPK1 Inhibitor (30 mg/kg, p.o.) | Daily | 40 - 50 | Monotherapy efficacy. | |

| Anti-PD-1 (10 mg/kg, i.p.) | Twice weekly | 30 - 40 | Checkpoint inhibitor monotherapy. | |

| HPK1 Inhibitor + Anti-PD-1 | Combination | 80 - 95 | Synergistic effect of the combination. | |

| MC38 (Colon Adenocarcinoma) | HPK1 Inhibitor (30 mg/kg, p.o.) | Daily | 35 - 45 | Efficacy in a different colon cancer model. |

| HPK1 Inhibitor + Anti-PD-1 | Combination | 75 - 90 | Confirms synergistic potential. |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of preclinical studies. Below are representative protocols for key experiments.

In Vitro HPK1 Kinase Assay

-

Objective: To determine the direct inhibitory activity of the compound on HPK1 kinase.

-

Method: A biochemical assay, such as an ADP-Glo™ Kinase Assay, is used.

-

Procedure:

-

Recombinant human HPK1 enzyme is incubated with the test compound at various concentrations.

-

A suitable substrate (e.g., a generic kinase substrate) and ATP are added to initiate the kinase reaction.

-

The reaction is allowed to proceed for a specified time at room temperature.

-

The amount of ADP produced, which is proportional to kinase activity, is quantified by luminescence.

-

IC50 values are calculated from the dose-response curve.

-

Cellular pSLP-76 Assay

-

Objective: To measure the inhibition of HPK1's downstream target, SLP-76, in a cellular context.

-

Cell Line: Jurkat T-cells.

-

Procedure:

-

Jurkat cells are pre-incubated with the HPK1 inhibitor at various concentrations.

-

T-cell receptor signaling is stimulated using anti-CD3/anti-CD28 antibodies.

-

Cells are lysed, and protein extracts are prepared.

-

The level of phosphorylated SLP-76 (at Ser376) is determined by Western blot or a quantitative immunoassay (e.g., ELISA or Meso Scale Discovery).

-

IC50 values are determined based on the reduction of the pSLP-76 signal.

-

Mouse Pharmacokinetic Study

-

Objective: To assess the absorption, distribution, metabolism, and excretion (ADME) properties of the HPK1 inhibitor in mice.

-

Animal Model: Male C57BL/6 mice (8-10 weeks old).

-

Procedure:

-

A single dose of the HPK1 inhibitor is administered orally (p.o.) via gavage.

-

Blood samples are collected at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) via tail vein or retro-orbital bleeding.

-

Plasma is isolated by centrifugation.

-

The concentration of the compound in the plasma is quantified using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

-

Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) are calculated using appropriate software.

-

Syngeneic Tumor Model Efficacy Study

-

Objective: To evaluate the anti-tumor efficacy of the HPK1 inhibitor, alone and in combination with an immune checkpoint inhibitor.

-

Animal Model: BALB/c mice for CT26 tumors or C57BL/6 mice for MC38 tumors.

-

Procedure:

-

Tumor cells (e.g., 1x106 CT26 cells) are implanted subcutaneously into the flank of the mice.

-

When tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into treatment groups.

-

The HPK1 inhibitor is administered daily by oral gavage.

-

The anti-PD-1 antibody is administered intraperitoneally twice a week.

-

Tumor volume is measured 2-3 times per week using calipers (Volume = 0.5 x length x width²).

-

Body weight is monitored as a measure of toxicity.

-

At the end of the study, Tumor Growth Inhibition (TGI) is calculated as: TGI (%) = (1 - (Mean tumor volume of treated group / Mean tumor volume of vehicle group)) x 100.

-

Visualizations

Signaling Pathway

Caption: HPK1 negatively regulates TCR signaling by phosphorylating SLP-76.

Experimental Workflow

Caption: Workflow for a typical in vivo efficacy study in a syngeneic mouse model.

Logical Relationship

Caption: The relationship between in vitro activity, in vivo exposure, and efficacy.

The Role of HPK1 in Immune Suppression and the Therapeutic Potential of Hpk1-IN-12: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase predominantly expressed in hematopoietic cells, has emerged as a critical negative regulator of adaptive immunity. Its role in dampening T-cell receptor (TCR) signaling presents a compelling target for immuno-oncology. By phosphorylating key downstream adapter proteins, HPK1 effectively acts as a brake on T-cell activation, proliferation, and effector functions, thereby contributing to an immunosuppressive tumor microenvironment. Inhibition of HPK1 is a promising strategy to unleash the full potential of the host's anti-tumor immune response. This technical guide provides an in-depth overview of HPK1's role in immune suppression, with a focus on the therapeutic potential of HPK1 inhibitors, including the potent inhibitor Hpk1-IN-12. We will delve into the underlying signaling pathways, present available quantitative data for relevant HPK1 inhibitors, and provide detailed experimental protocols for key assays in HPK1 inhibitor development.

The Role of HPK1 in Immune Suppression

HPK1, also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a central node in the regulation of immune cell function. Its expression is largely restricted to hematopoietic lineages, making it an attractive therapeutic target with a potentially favorable safety profile.

Mechanism of HPK1-Mediated Immune Suppression

Upon T-cell receptor (TCR) engagement with an antigen-presenting cell (APC), a signaling cascade is initiated that leads to T-cell activation. HPK1 functions as a crucial negative feedback regulator in this process. The primary mechanism of HPK1-mediated immune suppression involves the phosphorylation of the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76), a key scaffold protein in the TCR signaling complex.

Activated HPK1 phosphorylates SLP-76 at serine 376. This phosphorylation event creates a binding site for 14-3-3 proteins, which, upon binding, are thought to induce a conformational change in SLP-76. This leads to the dissociation of the SLP-76 signaling complex from the LAT (Linker for Activation of T cells) signalosome, ultimately leading to the ubiquitination and proteasomal degradation of SLP-76. This cascade of events effectively terminates the TCR signal, leading to attenuated T-cell activation, reduced cytokine production (such as IL-2), and limited T-cell proliferation.

Beyond T-cells, HPK1 also negatively regulates B-cell receptor (BCR) signaling and the function of dendritic cells (DCs). In B-cells, HPK1 can phosphorylate B-cell linker protein (BLNK), the B-cell analog of SLP-76. In dendritic cells, HPK1 inhibition can enhance the production of pro-inflammatory cytokines, thereby promoting a more robust anti-tumor immune response.

HPK1 in the Tumor Microenvironment

The tumor microenvironment (TME) is often characterized by the presence of immunosuppressive factors such as prostaglandin E2 (PGE2) and adenosine. These factors can further enhance HPK1 activity, contributing to T-cell exhaustion and dysfunction. Genetic knockout or pharmacological inhibition of HPK1 has been shown to render T-cells resistant to these suppressive signals, restoring their ability to proliferate and exert cytotoxic functions against tumor cells. Studies in murine syngeneic tumor models have demonstrated that HPK1 inhibition can lead to robust tumor growth inhibition, both as a monotherapy and in combination with other immunotherapies like checkpoint inhibitors.

This compound and Other HPK1 Inhibitors: Quantitative Data

| Inhibitor | Assay Type | Target | IC50 / EC50 | Reference |

| Compound K (CompK) | Biochemical Kinase Assay | HPK1 | 2.6 nM | [3] |

| GNE-1858 | Biochemical Kinase Assay | HPK1 | 1.9 nM | [4] |

| XHS | Biochemical Kinase Assay | HPK1 | 2.6 nM | [4] |

| XHS | Cellular pSLP-76 Assay (PBMC) | HPK1 | 0.6 µM | [4] |

| Compound 22 | Biochemical Kinase Assay | HPK1 | 0.061 nM | [4] |

| Sunitinib | Biochemical Kinase Assay | HPK1 | ~10 nM | [4] |

| Unnamed Insilico Medicine Compound | Biochemical Kinase Assay | HPK1 | 10.4 nM | [5] |

| ISR-05 | Biochemical Kinase Assay | HPK1 | 24.2 µM | [6] |

| ISR-03 | Biochemical Kinase Assay | HPK1 | 43.9 µM | [6] |

| HPK1-IN-25 | Biochemical Kinase Assay | HPK1 | 129 nM | |

| Arcus Biosciences Compound [I] | Biochemical Kinase Assay | HPK1 | 26 nM |

Key Experimental Protocols

The following section provides detailed methodologies for key experiments essential for the discovery and characterization of HPK1 inhibitors.

HPK1 Biochemical Kinase Assay (ADP-Glo™ Format)

This protocol outlines a luminescent-based assay to measure the in vitro activity of HPK1 and the potency of inhibitors. The ADP-Glo™ Kinase Assay quantifies the amount of ADP produced during the kinase reaction.

Materials:

-

Recombinant human HPK1 enzyme

-

Myelin Basic Protein (MBP) as a substrate

-

ATP

-

ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

-

Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

This compound or other test compounds

-

384-well white assay plates

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound or other test compounds in DMSO. Further dilute in Kinase Buffer to the desired final concentrations.

-

Reaction Setup:

-

Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2.5 µL of HPK1 enzyme solution (pre-diluted in Kinase Buffer) to each well.

-

Initiate the kinase reaction by adding 5 µL of a substrate/ATP mix (containing MBP and ATP in Kinase Buffer).

-

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

ADP Detection:

-

Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition: Read the luminescence on a plate reader. The signal is proportional to the amount of ADP produced and thus the HPK1 activity.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Phospho-SLP-76 (Ser376) Assay by Flow Cytometry

This protocol measures the phosphorylation of SLP-76 at Ser376 in T-cells as a direct readout of HPK1 activity in a cellular context.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs) or a T-cell line (e.g., Jurkat)

-

T-cell stimulation reagents (e.g., anti-CD3/anti-CD28 antibodies)

-

This compound or other test compounds

-

Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization Buffer (e.g., 90% methanol)

-

Fluorochrome-conjugated anti-phospho-SLP-76 (Ser376) antibody

-

Fluorochrome-conjugated antibodies for cell surface markers (e.g., CD3, CD4, CD8)

-

FACS buffer (e.g., PBS with 2% FBS)

-

Flow cytometer

Procedure:

-

Cell Preparation and Treatment:

-

Isolate PBMCs from healthy donor blood or culture Jurkat cells.

-

Pre-incubate the cells with various concentrations of this compound or DMSO for 1-2 hours.

-

-

T-cell Stimulation: Stimulate the cells with anti-CD3/anti-CD28 antibodies for a short period (e.g., 15-30 minutes) at 37°C.

-

Fixation: Immediately fix the cells by adding Fixation Buffer. Incubate at room temperature for 10-15 minutes.

-

Permeabilization: Pellet the cells by centrifugation, remove the supernatant, and resuspend in ice-cold Permeabilization Buffer. Incubate on ice for 30 minutes.

-

Staining:

-

Wash the cells with FACS buffer.

-

Stain with the anti-phospho-SLP-76 (Ser376) antibody and cell surface marker antibodies for 30-60 minutes on ice in the dark.

-

-

Data Acquisition: Wash the cells and resuspend in FACS buffer. Acquire data on a flow cytometer.

-

Data Analysis: Gate on the T-cell population of interest (e.g., CD4+ or CD8+ T-cells). Determine the median fluorescence intensity (MFI) of the phospho-SLP-76 signal. Calculate the percent inhibition of SLP-76 phosphorylation for each compound concentration and determine the EC50 value.

T-Cell Proliferation Assay (CFSE-based)

This assay measures the ability of T-cells to proliferate in response to stimulation, a key functional consequence of HPK1 inhibition.

Materials:

-

Isolated human or murine T-cells

-

Carboxyfluorescein succinimidyl ester (CFSE)

-

T-cell stimulation reagents (e.g., anti-CD3/anti-CD28 antibodies or mitogens like PHA)

-

This compound or other test compounds

-

Complete cell culture medium

-

96-well cell culture plates

-

Flow cytometer

Procedure:

-

CFSE Labeling:

-

Resuspend T-cells in PBS at a concentration of 1-10 x 10⁶ cells/mL.

-

Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C.

-

Quench the staining by adding 5 volumes of cold complete medium.

-

Wash the cells twice with complete medium.

-

-

Cell Culture and Treatment:

-

Plate the CFSE-labeled T-cells in a 96-well plate.

-

Add serial dilutions of this compound or DMSO.

-

Add stimulation reagents.

-

-

Incubation: Culture the cells for 3-5 days at 37°C in a CO₂ incubator.

-

Data Acquisition: Harvest the cells and analyze by flow cytometry.

-

Data Analysis: Gate on the live T-cell population. Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cells. Quantify the percentage of divided cells or the proliferation index.

In Vivo Murine Syngeneic Tumor Model

This protocol describes a general workflow for evaluating the anti-tumor efficacy of an HPK1 inhibitor in a syngeneic mouse model.

Materials:

-

Immunocompetent mice (e.g., C57BL/6 for MC38 tumors, BALB/c for CT26 tumors)

-

Murine tumor cell line (e.g., MC38 or CT26 colon adenocarcinoma)

-

Cell culture medium and supplements

-

Matrigel (optional)

-

This compound or other test compounds formulated for in vivo administration (e.g., oral gavage)

-

Calipers for tumor measurement

Procedure:

-

Tumor Cell Implantation:

-

Culture the tumor cells to ~80% confluency.

-

Harvest and resuspend the cells in sterile PBS or medium, optionally mixed with Matrigel.

-

Subcutaneously inject 0.1-1 x 10⁶ cells into the flank of the mice.

-

-

Tumor Growth and Treatment Initiation:

-

Monitor the mice for tumor growth.

-

Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (vehicle control, this compound, positive control like anti-PD-1).

-

Administer the compounds according to the desired schedule (e.g., daily oral gavage).

-

-

Monitoring:

-

Measure tumor volume with calipers 2-3 times per week.

-

Monitor animal body weight and overall health.

-

-

Endpoint and Analysis:

-

Euthanize the mice when tumors reach the predetermined endpoint size or at the end of the study.

-

Excise tumors for weighing and further analysis (e.g., immunohistochemistry for immune cell infiltration, flow cytometry of tumor-infiltrating lymphocytes).

-

-

Data Analysis: Plot tumor growth curves for each treatment group. Perform statistical analysis to determine the significance of anti-tumor efficacy.

Visualizing HPK1 Signaling and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the core concepts discussed in this guide.

Caption: HPK1 Signaling Pathway in T-Cell Immune Suppression.

Caption: Experimental Workflow for HPK1 Inhibitor Evaluation.

Conclusion

HPK1 stands out as a high-value target in immuno-oncology due to its specific role as a negative regulator of T-cell function and its restricted expression in hematopoietic cells. The inhibition of HPK1 kinase activity represents a promising therapeutic strategy to enhance anti-tumor immunity by overcoming key immunosuppressive mechanisms within the tumor microenvironment. While specific quantitative data for this compound remains proprietary, the landscape of HPK1 inhibitors demonstrates the feasibility of developing highly potent molecules that can effectively modulate T-cell responses. The experimental protocols and workflows detailed in this guide provide a robust framework for the preclinical evaluation of novel HPK1 inhibitors, paving the way for the development of next-generation cancer immunotherapies. Further research and clinical investigation into HPK1 inhibitors like this compound are warranted to fully realize their therapeutic potential in treating a broad range of malignancies.

References

- 1. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Insilico Medicine divulges novel HPK1 inhibitor with robust antitumor activity | BioWorld [bioworld.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Novel selective HPK1 inhibitors for cancer treatment disclosed | BioWorld [bioworld.com]

The Role of HPK1 Inhibition in Modulating B-Cell Receptor Signaling: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a detailed overview of the role of Hematopoietic Progenitor Kinase 1 (HPK1) in B-cell receptor (BCR) signaling and the therapeutic potential of its inhibition. Extensive literature searches did not yield specific data for a compound designated "Hpk1-IN-12." Therefore, this guide utilizes illustrative data from published studies on other well-characterized HPK1 inhibitors to demonstrate the expected effects and methodologies for evaluation. All quantitative data and experimental protocols should be considered representative examples for the target class rather than specific findings for "this compound."

Introduction to HPK1 and B-Cell Receptor Signaling

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2] It functions as a critical negative regulator of adaptive immunity, including B-cell receptor (BCR) signaling.[3][4][5] Upon antigen binding to the BCR, a signaling cascade is initiated, leading to B-cell activation, proliferation, differentiation, and antibody production. HPK1 acts as an intracellular checkpoint to temper this response and maintain immune homeostasis.[6][7]

The inhibition of HPK1 is a promising therapeutic strategy in immuno-oncology and for modulating immune responses.[1][5] By blocking the inhibitory function of HPK1, small molecule inhibitors can enhance B-cell-mediated immune responses.[8] This guide explores the molecular mechanisms of HPK1 in BCR signaling and the effects of its inhibition.